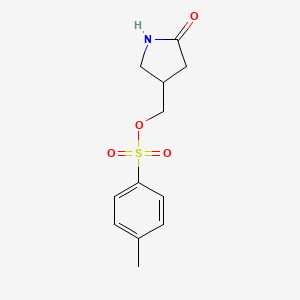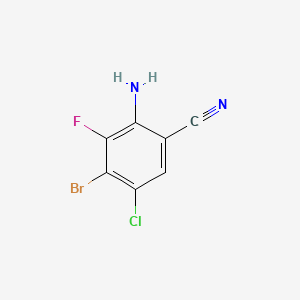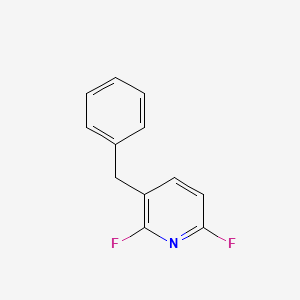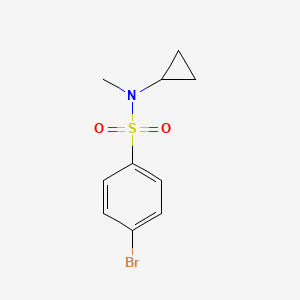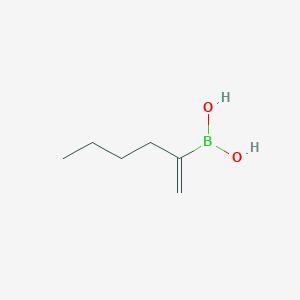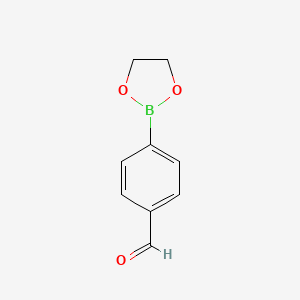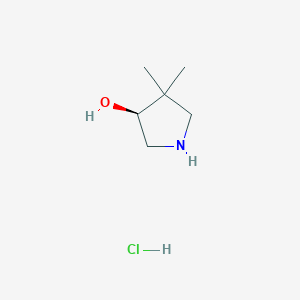
(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, often derived from natural sources or synthesized through asymmetric synthesis.
Cyclization: The precursor undergoes cyclization to form the pyrrolidine ring. This step may involve the use of reagents such as sodium hydride or lithium diisopropylamide (LDA) to facilitate the ring closure.
Hydroxylation: The introduction of the hydroxyl group at the 3-position is achieved through selective hydroxylation reactions. Common reagents for this step include osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to form different derivatives, often using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: H2/Pd, sodium borohydride (NaBH4)
Substitution: SOCl2, PBr3
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alcohols, amines
Substitution: Halides, ethers
Aplicaciones Científicas De Investigación
(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with the active sites of these targets, thereby modulating their activity. The chiral nature of the compound ensures selective binding to specific enantiomers of the target molecules, enhancing its efficacy and reducing side effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methylpyrrolidin-3-OL hydrochloride
- 4,4-Dimethylpyrrolidin-2-OL hydrochloride
- 4,4-Dimethylpyrrolidin-3-amine hydrochloride
Uniqueness
(S)-4,4-Dimethylpyrrolidin-3-OL hydrochloride stands out due to its specific chiral configuration, which imparts unique binding properties and reactivity. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in applications requiring high selectivity.
Propiedades
Fórmula molecular |
C6H14ClNO |
|---|---|
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
(3S)-4,4-dimethylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-6(2)4-7-3-5(6)8;/h5,7-8H,3-4H2,1-2H3;1H/t5-;/m1./s1 |
Clave InChI |
CJEZDLLOUKRCJG-NUBCRITNSA-N |
SMILES isomérico |
CC1(CNC[C@H]1O)C.Cl |
SMILES canónico |
CC1(CNCC1O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



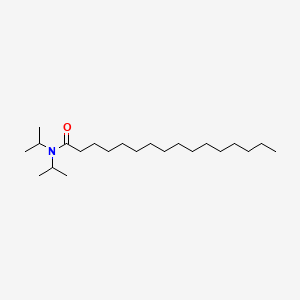
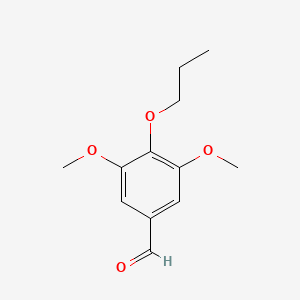
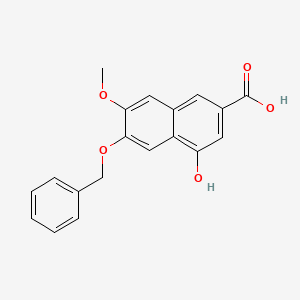
![Tert-butyl 7-(piperidin-4-ylmethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13935709.png)
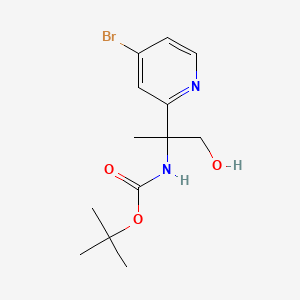
![2-n-Decylperhydroindeno[2,1-a]indene](/img/structure/B13935722.png)

